tert-Butyl 5-formyl-1H-indazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-formylindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-11-5-4-9(8-16)6-10(11)7-14-15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWGPXBJKZYTIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C=O)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628527 | |
| Record name | tert-Butyl 5-formyl-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635713-71-2 | |
| Record name | tert-Butyl 5-formyl-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl 5-formyl-1H-indazole-1-carboxylate generally proceeds through the following key stages:
- Formation of the indazole core with a tert-butyl ester protecting group at the 1-position.
- Introduction of the formyl group selectively at the 5-position of the indazole ring.
- Reduction or functional group modification steps as needed to install or modify substituents.
The synthetic route often starts from substituted indazole precursors such as 5-nitro-indazole-1-carboxylic acid tert-butyl ester, which undergoes reduction and subsequent formylation.
Reduction of Nitro Group to Amino Group
A critical step in the preparation involves the reduction of 5-nitro-indazole-1-carboxylic acid tert-butyl ester to the corresponding 5-amino derivative. This is typically achieved by catalytic hydrogenation using palladium on activated carbon (Pd/C) under hydrogen atmosphere.
This step is crucial as it provides the amino intermediate for further functionalization.
Protection and Carbamate Formation
The tert-butyl ester protecting group at the 1-position is introduced to stabilize the carboxylic acid functionality during subsequent reactions. This is commonly done using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine and a catalyst like DMAP in dichloromethane.
Formylation at the 5-Position
The formyl group is introduced at the 5-position of the indazole ring, often via electrophilic aromatic substitution or directed ortho-metalation followed by quenching with formyl sources. While explicit detailed protocols for this compound are limited in the provided data, analogs such as tert-butyl 3-formyl-1H-indazole-1-carboxylate and tert-butyl 6-fluoro-5-formyl-1H-indazole-1-carboxylate suggest similar formylation approaches.
For instance, the synthesis of tert-butyl 6-fluoro-5-formyl-1H-indazole-1-carboxylate involves careful multi-step synthesis with controlled introduction of the formyl group, maintaining the tert-butyl ester intact.
Reductive Amination and Further Functionalization
In some synthetic routes, reductive amination is employed to derivatize the amino intermediate, using reagents such as sodium triacetoxyborohydride in the presence of acetic acid in solvents like 1,1-dichloroethane at room temperature over extended reaction times (e.g., 43 hours). This step is useful for introducing complex substituents on the indazole ring.
Summary Table of Key Preparation Steps and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature/Pressure | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reduction of 5-nitro to 5-amino | Pd/C (10%), H₂ (50 psi), methanol/ethyl acetate/THF | MeOH, EtOAc, THF | 20-40°C, 50 psi H₂ | 95-100 | Filtration through Celite; product often used without purification |
| Boc Protection | Di-tert-butyl dicarbonate, Et₃N, DMAP | Dichloromethane (DCM) | Room temperature | 96 | Aqueous washes and silica filtration yield off-white solid |
| Formylation at 5-position | Directed ortho-metalation or electrophilic substitution | Varies (e.g., DCM) | Varies | Not specified | Analogous methods used in similar indazole derivatives; careful control needed |
| Reductive amination | NaBH(OAc)₃, AcOH | 1,1-Dichloroethane | Room temperature | 80 | For further functionalization of amino intermediate |
Research Findings and Practical Considerations
- The reduction of nitro to amino groups using Pd/C hydrogenation is highly efficient and reproducible, providing a clean intermediate for further modification.
- The tert-butyl ester protecting group is stable under hydrogenation and formylation conditions, ensuring the integrity of the carboxylate function.
- Formylation requires selective conditions to avoid side reactions; thus, reaction monitoring by TLC and purification by chromatography are essential.
- The synthetic accessibility score for related compounds is moderate (~2.36), indicating feasible laboratory preparation with standard organic synthesis techniques.
- The compound exhibits good solubility and stability profiles, making it suitable for further medicinal chemistry applications.
Comparative Notes with Related Compounds
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-formyl-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid
Reduction: Conversion of the formyl group to a hydroxymethyl group
Substitution: Introduction of nitro or halogen groups on the indazole ring
Scientific Research Applications
tert-Butyl 5-formyl-1H-indazole-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used as a probe to study biological pathways and molecular interactions involving indazole derivatives.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and natural product analogs.
Mechanism of Action
The mechanism of action of tert-Butyl 5-formyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indazole ring can bind to various enzymes and receptors, modulating their activity. The formyl group may participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Substituent Position and Functional Group Analysis
The biological and chemical properties of indazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Indazole Derivatives
*Molecular weights calculated based on empirical formulas.
†Estimated using standard atomic weights.
Key Observations:
Formyl vs. Carboxylic Acid : The 5-formyl group in the target compound is more reactive than the 7-carboxylic acid in CK2 inhibitors (e.g., 3-aryl-indazole-7-carboxylic acid). While carboxylic acids are critical for hydrogen bonding in kinase inhibition , the formyl group enables facile conjugation reactions, making it valuable for synthesizing prodrugs or tagged molecules.
Amino vs. Formyl: AMI’s 6-amino group contributes to its neuroprotective effects by modulating tau phosphorylation via GSK-3β inhibition . In contrast, the formyl group’s electrophilic nature may limit direct biological activity but enhance utility as a synthetic building block.
Boc Protection : The Boc group in the target compound and its analogs (e.g., ) improves solubility and stability, facilitating purification and storage compared to unprotected indazoles.
Neuroprotective Indazoles (e.g., AMI)
AMI (6-amino-1-methyl-indazole) demonstrates neuroprotection in Parkinson’s disease (PD) models by:
- Reducing tau hyperphosphorylation at Ser396 via GSK-3β inhibition (IC50 ~10–100 µM in SH-SY5Y cells) .
- Preserving dopaminergic neurons in MPTP-induced PD mice (64% survival at 4 mg/kg vs. 35% in controls) .
- Enhancing dendritic spine density and motor function in behavioral assays .
Comparison: The target compound’s formyl group lacks the hydrogen-bonding capacity of AMI’s amino group, likely rendering it inactive in tau modulation. However, its Boc group may improve blood-brain barrier (BBB) penetration compared to polar derivatives like carboxylic acids.
Kinase Inhibitors (e.g., 3-Aryl-indazole-7-carboxylic acid)
Indazole carboxylic acids exhibit CK2 inhibition (IC50 ~1–10 µM) due to:
- Structural mimicry of ATP’s adenine ring via the indazole core .
- Carboxylate coordination with CK2’s active-site lysine and magnesium ions .
However, its Boc protection could serve as a prodrug strategy for carboxylic acid analogs.
Biological Activity
Introduction
tert-Butyl 5-formyl-1H-indazole-1-carboxylate is a compound belonging to the indazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 233.27 g/mol
- CAS Number : 219503-81-8
This compound features a tert-butyl group, a formyl group, and an indazole moiety, which are crucial for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. Research indicates that compounds with indazole scaffolds can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that derivatives of indazole exhibited selective cytotoxicity towards tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM .
The mechanisms underlying the biological activity of this compound are still under investigation. However, it is believed that these compounds may exert their effects through the following pathways:
- Cell Cycle Arrest : Indazole derivatives may induce cell cycle arrest in cancer cells, preventing their proliferation. This was observed in studies where certain indazole compounds caused G2/M phase arrest in cancer cell lines .
- Inhibition of Signaling Pathways : Some studies suggest that these compounds can inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways, leading to reduced cell motility and invasion .
Other Biological Activities
Beyond anticancer effects, indazole derivatives have shown promise in other therapeutic areas:
- Antimicrobial Activity : Compounds containing the indazole nucleus have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi .
- Anti-inflammatory Effects : Some studies suggest that indazole derivatives may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Data Table: Biological Activities of Indazole Derivatives
Case Study 1: Anticancer Activity Assessment
In a recent study examining the anticancer properties of various indazole derivatives, researchers found that this compound significantly inhibited the growth of breast cancer cells (MCF7) at concentrations ranging from 5 to 20 µM. The study utilized MTT assays to assess cell viability and flow cytometry to analyze cell cycle distribution .
Case Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanisms by which indazole derivatives exert their anticancer effects. The study revealed that this compound induced apoptosis in human lung cancer cells (A549) through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
